Fluphenazine octanoate
Overview
Description
Fluphenazine octanoate is a long-acting ester of fluphenazine, a phenothiazine derivative used primarily as an antipsychotic medication. It is designed for the management of schizophrenia and other psychotic disorders. The compound is known for its extended duration of action, making it suitable for patients requiring long-term neuroleptic therapy .
Mechanism of Action
Target of Action
Fluphenazine octanoate primarily targets the dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in the regulation of various brain functions, including mood, reward, and cognition.
Mode of Action
this compound acts by blocking the postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This blockade results in the depression of the release of hypothalamic and hypophyseal hormones . It is also believed to depress the reticular activating system, which affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway. By blocking the D1 and D2 receptors, this compound disrupts the normal functioning of this pathway, leading to changes in the neurotransmission of dopamine . The downstream effects of this disruption can include alterations in mood, cognition, and motor control.
Pharmacokinetics
It is known that the compound has a bioavailability of 27% when administered orally . The elimination half-life of this compound when administered intramuscularly is between 7 to 10 days . The compound is excreted in urine and feces .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in dopamine neurotransmission. By blocking the D1 and D2 receptors, this compound can reduce the overactivity of dopamine that is often observed in conditions such as schizophrenia . This can lead to a reduction in symptoms such as hallucinations, delusions, and disorganized thinking.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact the metabolism and effectiveness of this compound . Additionally, individual factors such as age, sex, genetic makeup, and overall health status can also influence how the compound acts within the body .
Biochemical Analysis
Biochemical Properties
Fluphenazine octanoate interacts with various biomolecules, primarily dopamine D1 and D2 receptors in the brain . It acts as an antagonist, blocking these receptors from binding dopamine . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action depresses the release of hypothalamic and hypophyseal hormones and is believed to affect basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its ability to block dopamine receptors . It exerts its effects at the molecular level through binding interactions with these receptors, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . The compound has been found to be stable, with no significant degradation observed over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At lower doses, it has been found to effectively reverse mechanical allodynia in rat models of neuropathic pain . At high doses, it may cause toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways . It undergoes direct glucuronidation and CYP450-mediated oxidation, resulting in various metabolites including its sulfoxide (FL-SO), 7-hydroxy (7-OH-FLU), and N4’-oxide (FLU-NO) metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues . Detailed information about the specific transporters or binding proteins it interacts with, and its effects on localization or accumulation, is not currently available .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluphenazine octanoate is synthesized by esterification of fluphenazine with octanoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Fluphenazine octanoate undergoes several types of chemical reactions, including:
Oxidation: The phenothiazine ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
Fluphenazine octanoate has a wide range of scientific research applications:
Biology: Studied for its effects on neurotransmitter systems and its potential use in neuropharmacology.
Medicine: Primarily used in the treatment of schizophrenia and other psychotic disorders.
Industry: Utilized in the development of long-acting injectable formulations for sustained drug delivery.
Comparison with Similar Compounds
Similar Compounds
Fluphenazine decanoate: Another long-acting ester of fluphenazine with similar pharmacological properties but a different ester chain length.
Fluphenazine enantate: A related compound with a different ester group, used for similar therapeutic purposes.
Uniqueness
Fluphenazine octanoate is unique due to its specific ester chain length, which influences its pharmacokinetics and duration of action. This makes it particularly suitable for patients requiring less frequent dosing compared to other fluphenazine esters .
Properties
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40F3N3O2S/c1-2-3-4-5-6-12-29(37)38-22-21-35-19-17-34(18-20-35)15-9-16-36-25-10-7-8-11-27(25)39-28-14-13-24(23-26(28)36)30(31,32)33/h7-8,10-11,13-14,23H,2-6,9,12,15-22H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEHUXGAZWYKNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90243121 | |
Record name | Fluphenazine octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90243121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97671-70-0 | |
Record name | Fluphenazine octanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097671700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluphenazine octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90243121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUPHENAZINE OCTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX06BQ7PHB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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